Cas no 933671-86-4 (4-Bromo-3-ethoxybenzoic acid)

4-Bromo-3-ethoxybenzoic acid structure
4-Bromo-3-ethoxybenzoic acid structure
Nome del prodotto:4-Bromo-3-ethoxybenzoic acid
Numero CAS:933671-86-4
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD09753722
CID:2118538
PubChem ID:19754872

4-Bromo-3-ethoxybenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-bromo-3-ethoxyBenzoic acid
    • 4-Bromo-3-ethoxy-benzoic acid
    • KTBJPOSCZHJGRM-UHFFFAOYSA-N
    • Benzoic acid, 4-bromo-3-ethoxy-
    • AS03245
    • 4-Bromo-3-ethoxybenzoic acid (ACI)
    • DA-39883
    • MFCD09753722
    • SCHEMBL1932820
    • CS-0190775
    • D85821
    • A1-04090
    • WS-02278
    • 933671-86-4
    • 4-Bromo-3-ethoxybenzoic acid
    • MDL: MFCD09753722
    • Inchi: 1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
    • Chiave InChI: KTBJPOSCZHJGRM-UHFFFAOYSA-N
    • Sorrisi: BrC1=CC=C(C(=O)O)C=C1OCC

Proprietà calcolate

  • Massa esatta: 243.97351g/mol
  • Massa monoisotopica: 243.97351g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 46.5

4-Bromo-3-ethoxybenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B942413-100mg
4-Bromo-3-ethoxybenzoic acid
933671-86-4 ≥95%
100mg
¥702.00 2022-09-29
eNovation Chemicals LLC
Y1264017-100mg
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
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$160 2024-06-05
1PlusChem
1P01JX3F-5g
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
5g
$1345.00 2024-04-20
Aaron
AR01JXBR-250mg
4-Bromo-3-ethoxybenzoic acid
933671-86-4 98%
250mg
$183.00 2025-02-11
A2B Chem LLC
BA08171-5g
4-Bromo-3-ethoxybenzoic acid
933671-86-4 97%
5g
$1409.00 2024-07-18
eNovation Chemicals LLC
Y1264017-100mg
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
100mg
$155 2025-02-25
eNovation Chemicals LLC
Y1264017-250mg
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
250mg
$270 2024-06-05
eNovation Chemicals LLC
Y1264017-5g
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
5g
$1550 2024-06-05
Aaron
AR01JXBR-2g
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
2g
$865.00 2023-12-14
1PlusChem
1P01JX3F-100mg
4-BROMO-3-ETHOXYBENZOIC ACID
933671-86-4 98%
100mg
$110.00 2024-04-20

4-Bromo-3-ethoxybenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
3-[4-(1-Aryl-1-hydroxyethyl)phenyl]imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Riferimento
Preparation of substituted triazolopyridines and antitumor agents
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
Preparation of N-oxide pyrazolopyridines and related heterocycles as inhibitors of NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, 20 °C
Riferimento
Preparation of substituted N-(2-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl) amides for treating MTAP-deficient and/or MTA-accumulating diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
BTK inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Benzamide imidazopyrazine BTK inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
Riferimento
Preparation of substituted triazolopyridines as Mps-1 kinase inhibitors for treating hyperproliferative disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of triazolopyridine derivatives for use as Mps-1 or TTK inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Preparation of aminoimidazopyrazine carboxamide derivatives as Bruton's Tyrosine Kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Tertiary alcohol imidazopyrazine btk inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Preparation of bicyclic heterocycles as Btk inhibitors for therapy
, United States, , ,

4-Bromo-3-ethoxybenzoic acid Raw materials

4-Bromo-3-ethoxybenzoic acid Preparation Products

4-Bromo-3-ethoxybenzoic acid Letteratura correlata

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